molecular formula C24H24N2O4 B249467 N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide

N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide

Cat. No. B249467
M. Wt: 404.5 g/mol
InChI Key: OXUSSASPUMVCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide, also known as DMTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzamide derivative and has a chemical formula of C23H24N2O4. DMTB has been studied for its various pharmacological properties, including its potential as an anti-cancer agent and as a modulator of the immune system.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide is not fully understood. However, it has been suggested that N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential toxicity. While N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.

Future Directions

There are several future directions for the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide. One area of research is the development of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide analogs with improved pharmacological properties. Another area of research is the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide's potential as a modulator of the immune system. Further studies are also needed to determine the toxicity and pharmacokinetics of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in vivo.

Synthesis Methods

The synthesis of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with benzylamine in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), to yield the final product, N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide.

Scientific Research Applications

N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been studied for its potential as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which are important in the body's defense against cancer and viral infections.

properties

Product Name

N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C24H24N2O4/c1-29-21-13-8-18(14-22(21)30-2)15-23(27)26-20-11-9-19(10-12-20)24(28)25-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

OXUSSASPUMVCRZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

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